Cas no 2703752-48-9 (1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE)

1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a fluorinated nitroaromatic compound with a branched aliphatic amine structure. Its key advantages include high purity and stability, making it suitable for pharmaceutical and agrochemical research applications. The fluorine and nitro substituents enhance its reactivity in electrophilic and nucleophilic substitution reactions, while the dimethylpropylamine moiety contributes to its steric and electronic properties. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in synthetic workflows. This compound is particularly valuable as an intermediate in the development of bioactive molecules, offering precise structural control for targeted modifications. Its well-defined chemical properties ensure reproducibility in experimental settings.
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE structure
2703752-48-9 structure
Product Name:1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE
CAS No:2703752-48-9
MF:C11H16ClFN2O2
MW:262.71
CID:5085879
PubChem ID:156022637
Update Time:2025-11-01

1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE
    • 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine HCl
    • BS-47024
    • 1-(3-fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
    • 2703752-48-9
    • F77505
    • Inchi: 1S/C11H15FN2O2.ClH/c1-11(2,3)10(13)7-4-5-9(14(15)16)8(12)6-7;/h4-6,10H,13H2,1-3H3;1H
    • InChI Key: HMFJANCMNATFGF-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(N(=O)=O)=C(F)C=1)(N)C(C)(C)C.Cl

Computed Properties

  • Exact Mass: 262.0884336g/mol
  • Monoisotopic Mass: 262.0884336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE Pricemore >>

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Additional information on 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE

Introduction to 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE (CAS No. 2703752-48-9)

1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2703752-48-9, represents a fascinating example of how structural modifications can enhance biological activity and therapeutic potential. The presence of both a fluoro group and a nitro group in its aromatic ring system contributes to its unique chemical properties, making it a valuable scaffold for drug discovery initiatives.

The fluoro substituent at the 3-position of the phenyl ring is particularly noteworthy, as fluorine atoms are known to influence metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In recent years, the incorporation of fluorine into drug candidates has been extensively studied due to its ability to modulate electronic effects and hydrogen bonding interactions. The nitro group at the 4-position further enhances the compound's reactivity and potential for further derivatization, enabling the synthesis of analogues with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies indicate that the fluoro and nitro groups interact favorably with specific pockets in target enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary computational studies have shown that this compound may exhibit inhibitory activity against certain kinases and proteases, which are key targets in oncology and inflammatory diseases.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more amenable for formulation into pharmaceutical products. This property is particularly important for drug development, as poor solubility can limit bioavailability and therapeutic efficacy. The hydrochloride derivative also improves crystallinity, which is beneficial for industrial-scale synthesis and purification processes.

In the realm of medicinal chemistry, the synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the fluoro group typically requires careful handling to prevent unwanted side reactions, while the nitro group necessitates controlled reduction conditions to yield the desired amine functionality. These synthetic challenges underscore the complexity and sophistication required in developing novel pharmaceutical entities.

Current research efforts are exploring derivatives of 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE to optimize their pharmacological profiles. By systematically modifying substituents or altering the core scaffold, scientists aim to identify compounds with improved selectivity, reduced toxicity, and enhanced pharmacokinetic properties. Such modifications are critical for translating preclinical findings into safe and effective therapeutics.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The ability of fluorine to influence molecular interactions has led to numerous breakthroughs in drug design. For example, fluoroquinolones and antifolate agents are well-known classes of drugs that leverage fluorine's unique properties. Similarly, ongoing research into 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE builds upon these precedents to explore new therapeutic avenues.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes comprehensive toxicological studies, pharmacokinetic assessments, and interaction analyses with biological targets. The hydrochloride salt form simplifies some aspects of these studies by providing a stable and soluble compound for experimental use.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE. These technologies enable researchers to predict biological activity with greater accuracy and efficiency than traditional methods alone. By leveraging large datasets and predictive models, scientists can prioritize compounds for further investigation based on their potential therapeutic value.

In conclusion,1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE (CAS No. 2703752-48-9) exemplifies the intersection of innovative chemistry with cutting-edge pharmaceutical research. Its unique structural features—particularly the combination of a fluoro group and a nitro group—make it a compelling candidate for further exploration in drug development. As research continues to uncover new applications for this compound and its derivatives,it is poised to contribute significantly to advancements in medicine.

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